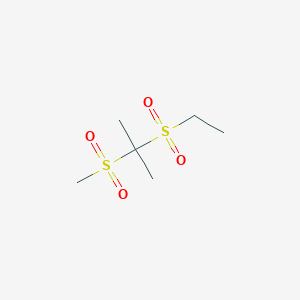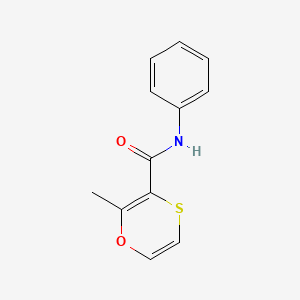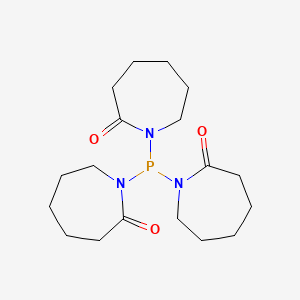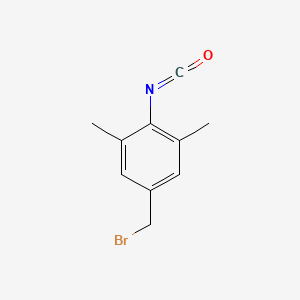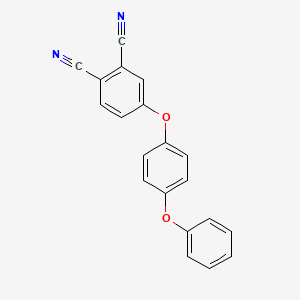
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile is an aromatic ether compound with the molecular formula C20H12N2O It is characterized by the presence of two phenoxy groups attached to a benzene ring, which is further substituted with two cyano groups at the 1 and 2 positions
Méthodes De Préparation
The synthesis of 4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4-phenoxyphenol with 1,2-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups, depending on the reducing agent used.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The cyano groups and phenoxy groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparaison Avec Des Composés Similaires
4-(4-Phenoxyphenoxy)benzene-1,2-dicarbonitrile can be compared with other aromatic ethers and dicarbonitrile compounds. Similar compounds include:
4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Differing by the presence of a methoxy group instead of a phenoxy group.
4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Differing by the presence of a chloro group instead of a phenoxy group. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
138831-38-6 |
|---|---|
Formule moléculaire |
C20H12N2O2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
4-(4-phenoxyphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O2/c21-13-15-6-7-20(12-16(15)14-22)24-19-10-8-18(9-11-19)23-17-4-2-1-3-5-17/h1-12H |
Clé InChI |
GACAVLJBVAHSML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


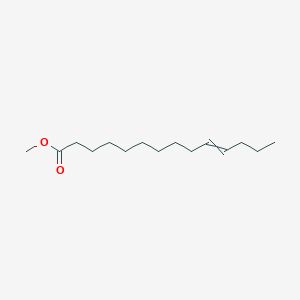
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
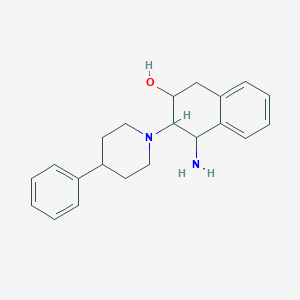
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
